(Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-phenylpyrazol-4-yl]prop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c17-7-4-8-21-11-14(9-13(10-18)16(19)22)15(20-21)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,8H2,(H2,19,22)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBPNRFVIPVWKB-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=S)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=S)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide in the presence of a base such as potassium carbonate.
Formation of the thioamide group: The final step involves the reaction of the intermediate with a thioamide reagent, such as thiourea, under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed analysis of its similarities and differences with key analogs:
Structural Analogues from Coumarin-Acrylonitrile Derivatives ()
Compounds 4a–4l in share an acrylonitrile backbone conjugated to a 7-hydroxy-2-oxo-2H-chromen-8-yl group. Key differences include:
- Substituents : Unlike the target compound’s pyrazole-thioamide system, these analogs feature coumarin moieties linked to acrylonitrile via amide or carbonyl groups. For example, 4d contains a benzyl group, while 4f incorporates a 4-methoxyphenyl substituent.
- Functional Groups: The acrylonitrile derivatives lack the thioamide group, instead having amide or nitro substituents.
- Bioactivity : These compounds were evaluated for antimicrobial and enzyme inhibition properties, suggesting the target compound’s thioamide group may offer distinct binding modes in biological systems .
Pyrazole-Based Enamine Derivatives ()
Enamine Ltd’s building blocks, such as EN300-266178 , share a pyrazole core but differ in substituents:
- Substituents: EN300-266178 has a 4-fluorophenyl and 3-methoxyphenyl group on the pyrazole, compared to the target compound’s phenyl and 2-cyanoethyl groups.
- Functional Groups : The enamine linkage (N–C=C) in EN300-266178 contrasts with the thioamide (C=S–NH) in the target compound, altering solubility and electronic properties. Thioamides exhibit stronger hydrogen-bond acceptor capacity than enamines due to the sulfur atom’s polarizability .
Electronic and Crystallographic Considerations
- Z-Configuration : The Z-geometry of the target compound’s prop-2-enethioamide group may influence crystal packing and intermolecular interactions. Software like SHELXL (used for small-molecule refinement) and Multiwfn (for wavefunction analysis) could elucidate these properties, though direct data is unavailable .
- Molecular Weight : The target compound’s molecular weight (~340–360 g/mol) is comparable to EN300-266178 (491.57 g/mol), but its simpler substituents may enhance bioavailability.
Comparative Data Table
Research Implications
- The thioamide group in the target compound may enhance binding to metalloenzymes or proteins via sulfur-metal coordination, a feature absent in acrylonitrile or enamine analogs.
- The Z-configuration could optimize steric alignment for crystal engineering applications, though experimental validation is needed.
- Structural refinements using SHELXL and electronic analysis via Multiwfn are recommended for future studies to quantify intermolecular interactions .
Biological Activity
(Z)-2-cyano-3-(1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its applications in therapeutic contexts.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Table 1: Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of pyrazole derivative with cyanoacetic acid | Reflux in ethanol | 85% |
| 2 | Cyclization to form thioamide | Basic conditions | 90% |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This makes it a candidate for further development as an anti-inflammatory drug.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A study involving a related pyrazole compound showed a significant reduction in tumor size in animal models when administered at specific dosages.
- Inflammation Model : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.
The proposed mechanism of action for this compound involves:
- Inhibition of key signaling pathways : This includes interference with pathways such as NF-kB and MAPK that are crucial for cancer progression and inflammation.
Table 2: Mechanisms Involved
| Mechanism | Effect |
|---|---|
| COX Inhibition | Reduces prostaglandin synthesis |
| Apoptosis Induction | Promotes cancer cell death |
| Cell Cycle Arrest | Prevents proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
